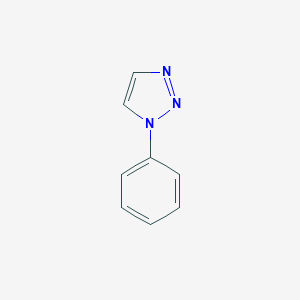

1-Phenyl-1H-1,2,3-triazole

Vue d'ensemble

Description

Synthesis Analysis

1-Phenyl-1H-1,2,3-triazole and its derivatives can be synthesized through various methods, including the click reaction, which is a copper-catalyzed azide-alkyne cycloaddition. Saleem et al. (2013) explored the synthesis of half-sandwich Ruthenium(II) complexes of 1,2,3-triazole based ligands, showcasing the versatility of the click reaction in synthesizing complex organometallic frameworks (Saleem et al., 2013).

Molecular Structure Analysis

The crystal structure of 1-Phenyl-1H-1,2,3-triazole derivatives reveals significant insights into their molecular conformation and intermolecular interactions. Gonzaga et al. (2016) reported the crystal structures of various 1,2,3-triazole derivatives, providing detailed analysis on their molecular geometry and the effects of different substituents on the structural orientation (Gonzaga et al., 2016).

Chemical Reactions and Properties

1-Phenyl-1H-1,2,3-triazoles exhibit a broad range of chemical reactivities, including participation in catalytic oxidation and transfer hydrogenation reactions. The study by Saleem et al. (2014) demonstrated the catalytic activity of 1,2,3-triazole derivatives in oxidation and hydrogenation reactions, highlighting their potential in catalysis (Saleem et al., 2014).

Physical Properties Analysis

The physical properties of 1-Phenyl-1H-1,2,3-triazoles, such as melting points, solubility, and crystal structures, are crucial for their application in material science and pharmaceuticals. Wang et al. (2013) explored the gas phase properties of 1,2,3-triazoles, providing valuable data on their proton affinity and acidity values (Wang et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity towards different functional groups and participation in various chemical reactions, define the utility of 1-Phenyl-1H-1,2,3-triazoles in synthetic chemistry. The synthesis and characterisation of luminescent rhenium tricarbonyl complexes with 1,2,3-triazole ligands by Uppal et al. (2011) exemplify the chemical versatility of these compounds (Uppal et al., 2011).

Applications De Recherche Scientifique

1,2,3-triazoles are a class of compounds that have found broad applications in various scientific fields . Here are some of the fields and applications:

-

Organic Synthesis

- 1,2,3-triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures and pave the way for the construction of diverse novel bioactive molecules .

- A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .

-

Polymer Chemistry

-

Supramolecular Chemistry

-

Bioconjugation

-

Materials Science

-

Fluorescent Imaging

-

Chemical Biology

-

Anticonvulsant Drug Synthesis

-

Antitubercular Activity

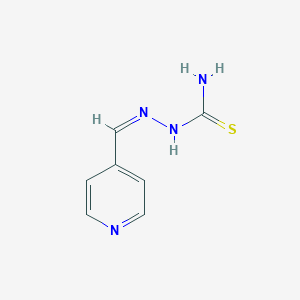

-

Antioxidant Activity

-

Anti-Inflammatory Activity

-

Ionic Liquids

-

Organocatalysis

-

Antidiabetic Activity

-

Antimalarial Activity

-

Acetylcholinesterase Inhibitory Activity

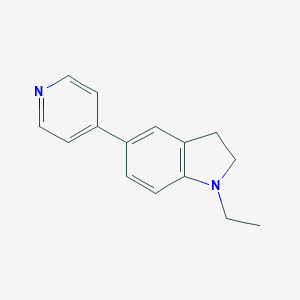

-

O-GlcNAcase (OGA) Inhibitory Activity

Safety And Hazards

Propriétés

IUPAC Name |

1-phenyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-4-8(5-3-1)11-7-6-9-10-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINVSCCCUSCXTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40296829 | |

| Record name | 1-Phenyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-1H-1,2,3-triazole | |

CAS RN |

1453-81-2 | |

| Record name | 1-Phenyl-1,3-triazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

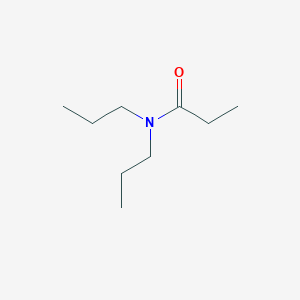

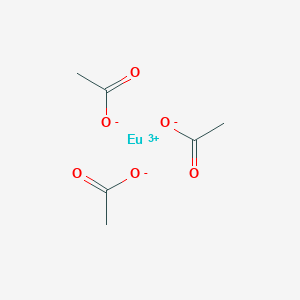

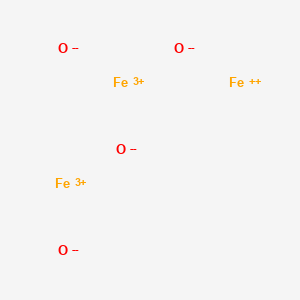

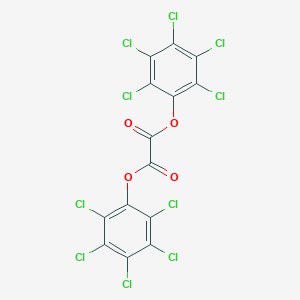

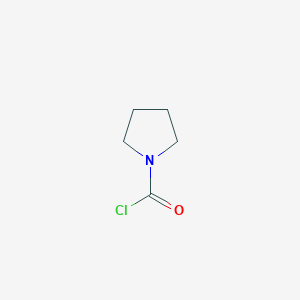

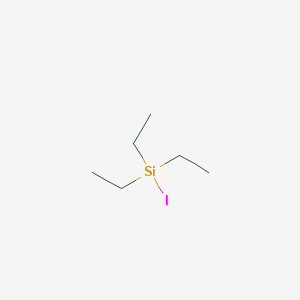

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, formate, (1R,2R,4R)-rel-](/img/structure/B72886.png)